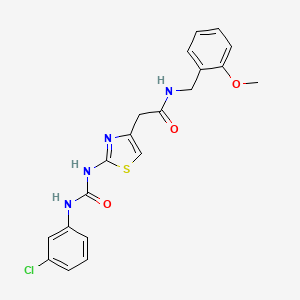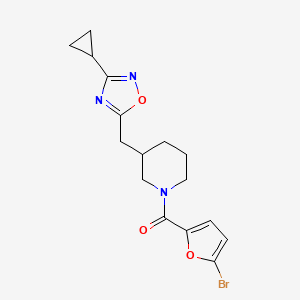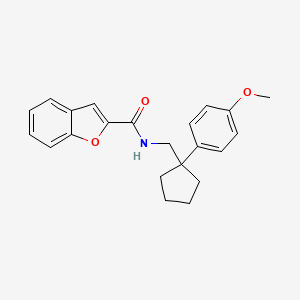
2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(2-methoxybenzyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(2-methoxybenzyl)acetamide is a chemical compound with potential applications in scientific research. This compound has been synthesized using various methods, and its mechanism of action has been studied extensively. In
Mecanismo De Acción
The mechanism of action of 2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(2-methoxybenzyl)acetamide is not fully understood. However, it has been suggested that this compound may act by inhibiting various enzymes and proteins involved in cell growth and proliferation. Additionally, this compound may disrupt cellular membranes, leading to cell death.
Biochemical and Physiological Effects
Studies have shown that 2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(2-methoxybenzyl)acetamide can affect various biochemical and physiological processes. This compound has been shown to inhibit the growth of various bacterial and fungal strains, including drug-resistant strains. Additionally, this compound has been shown to induce cell death in cancer cells, making it a potential chemotherapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(2-methoxybenzyl)acetamide in lab experiments is its broad-spectrum activity against various bacterial and fungal strains. Additionally, this compound has been shown to have anticancer properties, making it a potential candidate for the development of new chemotherapeutic agents. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which may limit its use in vivo.
Direcciones Futuras
There are several future directions for the study of 2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(2-methoxybenzyl)acetamide. One area of research could focus on the development of new antibiotics and antifungal agents based on this compound. Additionally, further studies could explore the potential use of this compound as a chemotherapeutic agent for the treatment of cancer. Finally, future studies could focus on the optimization of the synthesis method for this compound, as well as the development of new derivatives with improved activity and reduced toxicity.
Conclusion
In conclusion, 2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(2-methoxybenzyl)acetamide is a chemical compound with potential applications in scientific research. This compound has been synthesized using various methods, and its mechanism of action has been studied extensively. This compound has been shown to exhibit antibacterial and antifungal activity, as well as anticancer properties. However, further studies are needed to fully understand the potential of this compound in scientific research.
Métodos De Síntesis
The synthesis of 2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(2-methoxybenzyl)acetamide has been achieved using various methods. One of the most commonly used methods involves the reaction of 2-(2-aminothiazol-4-yl)-N-(2-methoxybenzyl)acetamide with 3-(3-chlorophenyl)urea in the presence of a suitable solvent and catalyst. The resulting product is then purified using various techniques such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(2-methoxybenzyl)acetamide has potential applications in scientific research. This compound has been shown to exhibit antibacterial and antifungal activity, making it a potential candidate for the development of new antibiotics and antifungal agents. Additionally, this compound has been shown to have anticancer properties, and it has been studied as a potential chemotherapeutic agent.
Propiedades
IUPAC Name |
2-[2-[(3-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-[(2-methoxyphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4O3S/c1-28-17-8-3-2-5-13(17)11-22-18(26)10-16-12-29-20(24-16)25-19(27)23-15-7-4-6-14(21)9-15/h2-9,12H,10-11H2,1H3,(H,22,26)(H2,23,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIDXABCIGMHNAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)CC2=CSC(=N2)NC(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(2-methoxybenzyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(E)-2-Cyano-3-(3-methylanilino)-3-oxoprop-1-enyl]benzoic acid](/img/structure/B2939846.png)
![5-Methoxy-2-[4-(trifluoromethyl)piperidin-1-yl]-1,3-benzothiazole](/img/structure/B2939847.png)

![2-[(4-bromophenyl)sulfinyl]-1-(4-methoxyphenyl)-1-ethanone O-methyloxime](/img/structure/B2939851.png)

![3-Methoxy-4-[2-(5-methyl-2-propan-2-ylphenoxy)ethoxy]benzaldehyde](/img/structure/B2939858.png)
![2-Chloro-3-[(5-chloro-2-methylphenyl)sulfonyl]-4,6-dimethylpyridine](/img/structure/B2939859.png)
![N-(4-chlorobenzyl)-4-((4-fluorobenzo[d]thiazol-2-yl)oxy)piperidine-1-carboxamide](/img/structure/B2939860.png)



![4-[[4-[6-(4-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-2-methyl-1,3-thiazole](/img/structure/B2939864.png)
![1-(Indolin-1-yl)-2-((6-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone](/img/structure/B2939866.png)
![N-(4-(2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)cinnamamide](/img/structure/B2939867.png)